molecular formula C6H3BrF3N B1273635 5-Bromo-2-trifluoromethylpyridine CAS No. 436799-32-5

5-Bromo-2-trifluoromethylpyridine

Cat. No.: B1273635
CAS No.: 436799-32-5
M. Wt: 225.99 g/mol
InChI Key: RPFAUCIXZGMCFN-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)pyridine (CAS 436799-32-5) is a halogenated pyridine derivative with a molecular formula of C₆H₃BrF₃N and a molecular weight of 225.99 g/mol . Its structure features a bromine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring. This compound is widely used in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic ring, which facilitates nucleophilic substitution and cross-coupling reactions . Key applications include its role as an intermediate in CuH-catalyzed bishomoallylic alcohol synthesis and in the preparation of acrylate derivatives for medicinal chemistry .

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFAUCIXZGMCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375616
Record name 5-Bromo-2-(trifluoromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436799-32-5
Record name 5-Bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(trifluoromethyl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)pyridine typically involves the bromination of 2-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods: On an industrial scale, the production of 5-Bromo-2-(trifluoromethyl)pyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common. This ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of pharmaceuticals. Its unique trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, which can improve bioavailability and pharmacokinetic properties of drug candidates.

Case Study: Pain Management

A notable application involves the synthesis of compounds targeting the transient receptor potential A1 (TRPA1) ion channels, which are implicated in pain sensation. Research indicates that derivatives of 5-bromo-2-(trifluoromethyl)pyridine can inhibit these channels, potentially leading to new treatments for pain and respiratory diseases . The synthetic method for this compound has been outlined in patents focusing on its use as a drug synthesis intermediate .

Agrochemicals

In agrochemistry, 5-bromo-2-(trifluoromethyl)pyridine is utilized as a building block for developing herbicides and pesticides. The presence of the trifluoromethyl group imparts unique chemical properties that enhance the efficacy and selectivity of these agrochemical products.

Chemical Interactions

The compound's ability to engage in hydrogen bonding and π-π stacking interactions allows it to function effectively within biological systems, making it suitable for use in formulations aimed at pest control.

Material Science

The compound is also employed in the production of advanced materials, including polymers and coatings. Its chemical structure contributes to desirable physical properties such as durability and resistance to environmental degradation.

Applications in Coatings

In industrial applications, 5-bromo-2-(trifluoromethyl)pyridine can be integrated into coatings that require enhanced chemical resistance and stability under harsh conditions.

Toxicological Considerations

While exploring its applications, it is crucial to acknowledge the toxicity associated with certain derivatives like 5-bromo-2-nitropyridine. A case study reported significant health effects following exposure, including methemoglobinemia and delayed encephalopathy due to skin contact and inhalation during manufacturing processes . This highlights the importance of handling precautions when working with these compounds.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Medicinal ChemistryDrug intermediates for pain managementEnhanced bioavailability
AgrochemicalsHerbicides and pesticidesIncreased efficacy
Material SciencePolymers and protective coatingsImproved durability
ToxicologyUnderstanding health risks associated with exposureSafety measures during handling

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)pyridine and its derivatives depends on the specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

5-Bromo-2-fluoropyridine (CAS 766-11-0)
  • Molecular Weight : 175.99 g/mol .
  • Substituents : Bromine (5-position), fluorine (2-position).
  • Properties : The fluorine atom, while electron-withdrawing, is less electronegative than -CF₃, resulting in a less electron-deficient pyridine ring. This reduces reactivity in cross-coupling reactions compared to the trifluoromethyl analog.
  • Boiling Point : 162–164°C , lower than expected for the trifluoromethyl derivative due to reduced molecular weight and weaker intermolecular forces.
2-Bromo-3-methylpyridine (CAS 3430-17-9)
  • Molecular Weight : 172.02 g/mol .
  • Substituents : Bromine (2-position), methyl (-CH₃) group (3-position).
  • Properties : The methyl group is electron-donating, increasing the electron density of the pyridine ring. This makes the compound less reactive toward electrophilic substitution compared to 5-Bromo-2-(trifluoromethyl)pyridine.
3-Bromo-6-methyl-2-(trifluoromethyl)pyridine (CAS 1211517-98-4)
  • Similarity Score : 0.79 (structural similarity to the main compound) .
  • Substituents : Bromine (3-position), methyl (6-position), and -CF₃ (2-position).

Functional Group Variations

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 211122-40-6)
  • Substituents : Bromine (5-position), chlorine (2-position), and -CF₃ (3-position) .
  • Properties : The chlorine atom increases electrophilicity at the 2-position but may compete with bromine in substitution reactions.
5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine (CAS 1215074-30-8)
  • Molecular Formula : C₁₂H₇BrF₃N .
  • Substituents : Aromatic phenyl ring with -CF₃ at the 4-position attached to the pyridine’s 2-position.
  • Properties : The bulky phenyl group reduces solubility in polar solvents and may hinder metal-catalyzed reactions due to steric effects.

Physicochemical and Spectroscopic Comparisons

Boiling Points and Solubility

  • 5-Bromo-2-(trifluoromethyl)pyridine: No explicit boiling point reported, but its higher molecular weight (225.99 g/mol) suggests a higher boiling point than 5-Bromo-2-fluoropyridine (175.99 g/mol) .
  • Solubility : The -CF₃ group enhances lipophilicity, making the compound more soluble in organic solvents like hexanes and EtOAc compared to hydroxylated analogs (e.g., 5-Bromo-2-hydroxymethylpyridine) .

Spectroscopic Data

  • ¹H NMR : The -CF₃ group deshields adjacent protons, causing distinct downfield shifts. For example, protons near the -CF₃ in 5-Bromo-2-(trifluoromethyl)pyridine resonate at δ ~8.5–9.0 ppm, compared to δ ~7.5–8.0 ppm for 5-Bromo-2-fluoropyridine .
  • ¹³C NMR : The -CF₃ carbon appears at ~120–125 ppm (quartet, J = 270–280 Hz), a hallmark of trifluoromethylated compounds .

Cross-Coupling Reactions

  • 5-Bromo-2-(trifluoromethyl)pyridine undergoes Suzuki-Miyaura coupling with arylboronic acids to yield biaryl derivatives, a reaction less efficient in 2-Bromo-3-methylpyridine due to the electron-donating methyl group .
  • Negishi Coupling : The zinc reagent derived from 5-Bromo-2-(trifluoromethyl)pyridine reacts with iodobenzene derivatives, though yields are moderate (~50%) due to reagent instability .

Nucleophilic Substitution

  • The bromine in 5-Bromo-2-(trifluoromethyl)pyridine is highly reactive toward nucleophiles (e.g., amines, alkoxides), whereas 5-Bromo-2-fluoropyridine requires harsher conditions due to weaker C-F bond activation .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Reactivity in Cross-Coupling
5-Bromo-2-(trifluoromethyl)pyridine 436799-32-5 225.99 Br (5), -CF₃ (2) N/A High
5-Bromo-2-fluoropyridine 766-11-0 175.99 Br (5), -F (2) 162–164 Moderate
2-Bromo-3-methylpyridine 3430-17-9 172.02 Br (2), -CH₃ (3) N/A Low
3-Bromo-6-methyl-2-(trifluoromethyl)pyridine 1211517-98-4 244.02 Br (3), -CH₃ (6), -CF₃ (2) N/A Moderate (steric hindrance)

Biological Activity

5-Bromo-2-(trifluoromethyl)pyridine is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H3BrF3N
  • Molecular Weight : 225.99 g/mol
  • Density : 1.7 g/cm³
  • Boiling Point : 179.1 °C
  • Melting Point : 44-46 °C

5-Bromo-2-(trifluoromethyl)pyridine exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Interaction : This compound can inhibit various enzymes by binding to their active sites, thus preventing substrate access. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds.
  • Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways, affecting gene expression related to oxidative stress responses and apoptosis.
  • Metabolic Stability : The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving the compound's bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-bromo-2-(trifluoromethyl)pyridine derivatives against various pathogens:

  • Chlamydia trachomatis : A study indicated that certain pyridine derivatives could selectively impair the growth of Chlamydia trachomatis, suggesting their utility in developing targeted treatments for this common sexually transmitted infection .

Toxicological Profile

Despite its promising applications, 5-bromo-2-(trifluoromethyl)pyridine also poses toxicity risks. A case study documented severe poisoning resulting from skin and respiratory exposure to a related compound (5-bromo-2-nitropyridine). Symptoms included methemoglobinemia, hemolytic anemia, and delayed encephalopathy, emphasizing the need for caution in handling these compounds .

Case Studies

  • Methemoglobinemia Case Report :
    • A 40-year-old male worker exposed to 5-bromo-2-nitropyridine developed acute symptoms including dizziness, cyanosis, and coma. Laboratory tests confirmed methemoglobinemia and acute renal failure. Treatment involved supportive care and blood purification methods .
  • Antichlamydial Activity Evaluation :
    • A series of pyridine derivatives were tested for their ability to inhibit Chlamydia trachomatis. Results showed selective activity against this pathogen without harming host cells, indicating a promising direction for new drug development .

Research Applications

5-Bromo-2-(trifluoromethyl)pyridine serves several roles in scientific research:

  • Pharmaceutical Synthesis : It acts as an intermediate in synthesizing various pharmaceuticals.
  • Biological Research : Its unique properties are exploited in developing biologically active molecules and imaging agents.
  • Agricultural Chemistry : The compound is also investigated for use in agrochemicals due to its biological activity .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSelective inhibition of Chlamydia trachomatis growth
Enzyme InhibitionInteraction with cytochrome P450 enzymes
ToxicitySevere poisoning case linked to related compounds

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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